16-羟基雷公藤内酯

描述

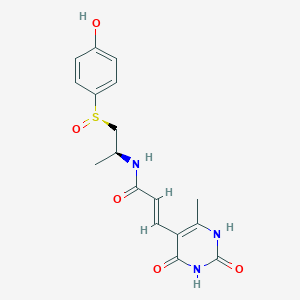

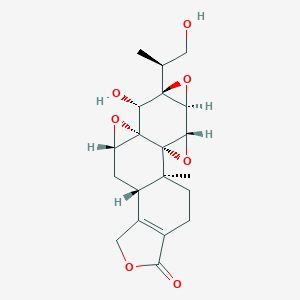

16-Hydroxytriptolide is a diterpene triepoxide isolated from the root and leaves of Tripterygium wilfordii Hook.f. It is a new compound that has been found to possess anti-inflammatory, immunosuppressive, and antifertile effects. The compound was obtained as a white cluster crystal with a melting point of 232-233.5 degrees Celsius and has the molecular formula C20H24O7. The structure and stereochemistry of 16-hydroxytriptolide were established through various spectral data and X-ray crystallographic analysis .

Synthesis Analysis

A divergent route was developed for the total synthesis of 16-hydroxytriptolide and its analogues. The synthesis involved key steps such as indium(III)-catalyzed cationic polycyclization and palladium-catalyzed carbonylation-lactone formation reactions. An advanced intermediate was concisely assembled and then converted to 16-hydroxytriptolide using palladium-catalyzed cross-coupling or the Claisen rearrangement reaction as key steps .

Molecular Structure Analysis

The molecular structure of 16-hydroxytriptolide was elucidated using spectral data including UV, IR, 1H-NMR, 2D-NMR, and MS, as well as X-ray crystallographic analysis. These techniques allowed for the determination of the compound's stereochemistry and confirmed its identity as a new active diterpene .

Chemical Reactions Analysis

The chemical reactivity and potential modification sites of 16-hydroxytriptolide were explored through preliminary structure-cytotoxic activity relationship studies. These studies suggested that the C13 position might be a new modification site that could retain the compound's cytotoxicity, indicating the possibility of developing analogues with altered biological activities .

Physical and Chemical Properties Analysis

16-Hydroxytriptolide's physical properties, such as its melting point and appearance, were characterized. Its chemical properties, including its anti-inflammatory, immunosuppressive, and antifertile activities, were assessed through pharmacologic screening. The compound showed a half effective dose (ED50) of 0.12 mg/kg for anti-inflammatory action and 0.05 mg/kg for immunosuppressive action in mice. Additionally, its lowest effective dose for antifertile action was 0.027 mg/kg when administered orally for 33 days .

科学研究应用

1. 抗炎和免疫抑制作用

16-羟基雷公藤内酯,源自雷公藤,表现出显着的抗炎作用和强大的免疫抑制活性。它已被证明在各种药理学筛选(包括减少小鼠模型中的炎症,并在相对较低剂量下表现出免疫抑制作用)中是有效的(P. C. Ma 等人,1991)。

2. 抗生育应用

研究表明,16-羟基雷公藤内酯具有抗生育特性,特别是在男性受试者中。它作用于变态精子和精子,导致脱落和抑制蛋白质更新,这有助于其抗生育作用(Q. Zhen 等人,1995)。

3. 抗肿瘤活性

16-羟基雷公藤内酯的衍生物 (5R)-5-羟基雷公藤内酯已显示出有效的抗肿瘤活性。它在体外诱导细胞周期停滞和凋亡,对多药耐药的癌症类型特别有效。体内研究还表明在各种癌症模型中具有强大的抗肿瘤活性(Lei Wang 等人,2012)。

4. 神经保护作用

16-羟基雷公藤内酯的类似物 LLDT-8 已显示出神经保护作用,特别是在脑缺血/再灌注损伤的情况下。它抑制缺血脑组织中促炎细胞因子的产生,从而减少炎症并保护免受急性脑损伤(Yanke Chen 等人,2016)。

5. 自身免疫性疾病的治疗

16-羟基雷公藤内酯类似物(如 LLDT-8)已被评估其治疗自身免疫性疾病(如类风湿关节炎和实验性自身免疫性脑脊髓炎)的疗效。这些化合物抑制 T 细胞活化和增殖,从而降低自身免疫反应的严重程度(Yun-feng Fu 等人,2006)。

6. 保肝特性

16-羟基雷公藤内酯的类似物 LLDT-8 已被观察到具有保肝作用,特别是在非酒精性脂肪性肝病 (NAFLD) 的情况下。它通过抑制脂质合成和促进脂质氧化来改善肝脏脂质蓄积(Yunxia Dong 等人,2019)。

作用机制

Target of Action

16-Hydroxytriptolide is a diterpene triepoxide derived from the traditional Chinese medicinal herb, Tripterygium wilfordii Hook F It is known to exhibit stronganti-inflammatory , immunosuppressive , and antifertile activities .

Mode of Action

The exact mode of action of 16-Hydroxytriptolide remains elusive. It is known to interact with its targets to exert its anti-inflammatory, immunosuppressive, and antifertile effects

Biochemical Pathways

Given its anti-inflammatory and immunosuppressive properties, it can be inferred that it likely impacts pathways related to inflammation and immune response .

Pharmacokinetics

It is known that the metabolic reactions of similar compounds involve hydrolysis, hydroxylation, and conjugation with sulfates, glucuronides, and gsh

Result of Action

16-Hydroxytriptolide exhibits definite anti-inflammatory actions and strong immunosuppressive and antifertile activities . In anti-inflammatory action, its half effective dose (ED50) was 0.12 mg/kg with the model of croton oil induced ear swelling of mice . In immunosuppressive action, its ED50 was 0.05 mg/kg with the model of the formation of haemolysinantibody of mice . Its lowest effective dose (po) was 0.027mg/kg x 33d in antifertile action .

属性

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTCYMNPHWXVLA-UBBHAYRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930562 | |

| Record name | (15S)-16-Hydroxytriptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139713-80-7 | |

| Record name | 16-Hydroxytriptolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139713-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxytriptolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139713807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (15S)-16-Hydroxytriptolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

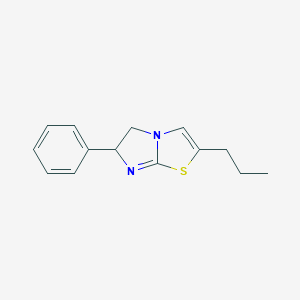

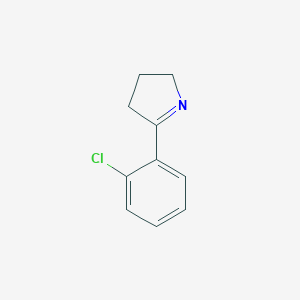

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

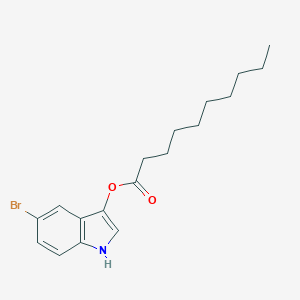

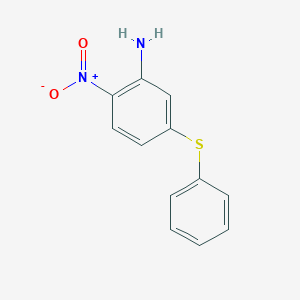

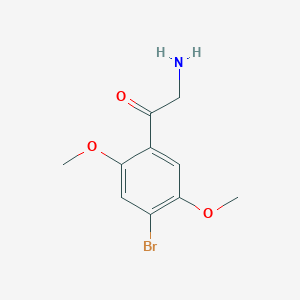

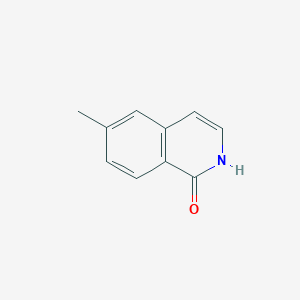

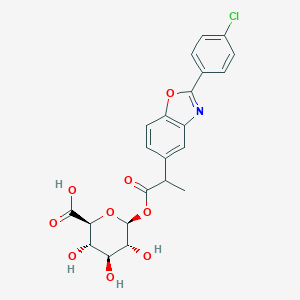

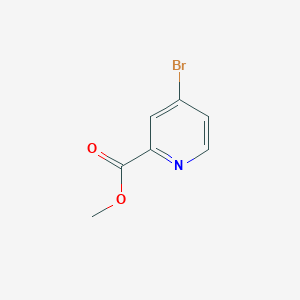

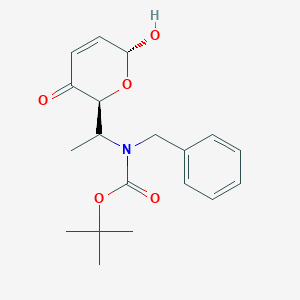

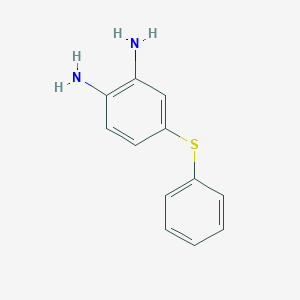

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 16-Hydroxytriptolide?

A1: 16-Hydroxytriptolide exhibits potent anti-inflammatory, immunosuppressive, and antifertile activities. [, , , ] It has been shown to effectively reduce ear swelling in mice induced by croton oil, indicating anti-inflammatory properties. [, ] Additionally, it demonstrates significant immunosuppressive effects by inhibiting the formation of hemolysin antibodies in mice. [, ] Furthermore, 16-Hydroxytriptolide displays strong antifertile activity at low doses in animal models. []

Q2: What is the molecular structure of 16-Hydroxytriptolide?

A2: 16-Hydroxytriptolide (C20H24O7) is a diterpene triepoxide. [, , ] Its structure has been elucidated using various spectroscopic techniques, including IR, MS, UV, 1H-NMR, 13C-NMR, 2D-NMR, and NOE, along with X-ray crystallographic analysis. [, ] These analyses confirmed its stereochemistry as L2. [, ]

Q3: Can you compare the anti-inflammatory and immunosuppressive activities of 16-Hydroxytriptolide with other diterpene lactone epoxides from Tripterygium wilfordii?

A3: Studies comparing 16-Hydroxytriptolide to other diterpene lactone epoxides like triptolide, tripchlorolide, triptonide, and tripdiolide revealed a range of anti-inflammatory and immunosuppressive activities among these compounds. [] While triptolide exhibited the highest therapeutic index for anti-inflammatory action, triptolidenol showed the highest therapeutic index for immunosuppressive action. 16-Hydroxytriptolide demonstrated significant activity in both assays but with lower therapeutic indices compared to the aforementioned compounds. []

Q4: What synthetic approaches have been explored for the production of 16-Hydroxytriptolide?

A4: Researchers have successfully developed a divergent total synthesis route for 16-Hydroxytriptolide and its analogues. [] This enantioselective approach involves the use of an indium(III)-catalyzed cationic polycyclization reaction and palladium-catalyzed reactions to construct the complex structure of the molecule. [] This synthetic strategy offers a controlled and efficient method for obtaining this biologically active compound.

Q5: Are there any known toxicity concerns associated with 16-Hydroxytriptolide?

A5: While 16-Hydroxytriptolide displays promising biological activities, further research is needed to fully assess its safety profile. The limited information available suggests that, like other diterpene lactone epoxides from Tripterygium wilfordii, it may possess certain toxicities. [] Comprehensive toxicological studies are essential to determine its safety and potential for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。